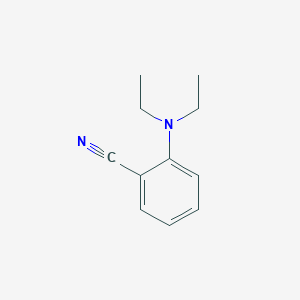
5-Bromo-4-(thiophen-2-yl)pyrimidine
説明
科学的研究の応用
1. Versatile Route to Substituted Pyrimidines
A study by Verbitskiy et al. (2012) demonstrated the usefulness of combining the Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen to synthesize substituted pyrimidines, including 4-(thiophen-2-yl) and 5-(thiophen-2-yl) pyrimidines, starting from commercially available 5-bromopyrimidine.
2. Intermediate in Synthesis of Pyrimidines
5-Bromo-4-(thiophen-2-yl)pyrimidine is identified as an important intermediate in the synthesis of various pyrimidines, as detailed in research by Hou et al. (2016).
3. Application in Nucleoside Synthesis
Brown, Burdon, and Slatcher (1968) utilized 5-Bromo-2,4-di-t-butoxypyrimidine, a related compound, to synthesize nucleosides such as pseudouridine and 5-β-D-ribofuranosyluridine, indicating the potential of bromopyrimidines in nucleoside chemistry (Brown, Burdon, & Slatcher, 1968).
4. Radiosensitizing Agent in Cancer Treatment
Kumar and Sevilla (2017) explored the use of halogen-substituted pyrimidines, such as 5-bromouracil, in cancer treatment as radiosensitizing agents. Their study suggests the potential of bromopyrimidines in enhancing the effectiveness of radiotherapy (Kumar & Sevilla, 2017).
5. Charge Transfer Material in Electronic Applications
Irfan (2014) investigated 4,6-di(thiophen-2-yl)pyrimidine and its derivatives for their potential as efficient charge transfer materials, highlighting the significance of bromopyrimidines in electronic applications (Irfan, 2014).
6. Antiretroviral Activity
Research by Hocková et al. (2003) explored the antiretroviral activity of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, a class which includes bromopyrimidine derivatives, demonstrating their potential in HIV treatment (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
7. Synthesis of Novel Pyrimidines with Antimicrobial Activity
Lanjewar et al. (2009, 2010) synthesized hybrid pyrimidines with potential antimicrobial and antifungal properties, using bromopyrimidine derivatives as key intermediates (Lanjewar, Rahatgaonkar, Chorghade, & Saraf, 2009), (Lanjewar, Rahatgaonkar, Chorghade, & Saraf, 2010).
8. Liquid Crystalline Materials
Sharma, Lacey, and Wilson (2003) synthesized a range of heterocyclic liquid crystalline materials incorporating thiophene-pyrimidine moiety, indicating the utility of bromopyrimidines in the development of liquid crystals (Sharma, Lacey, & Wilson, 2003).
特性
IUPAC Name |
5-bromo-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-6-4-10-5-11-8(6)7-2-1-3-12-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMCKMXHKBZACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597942 | |
| Record name | 5-Bromo-4-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5162-74-3 | |
| Record name | 5-Bromo-4-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



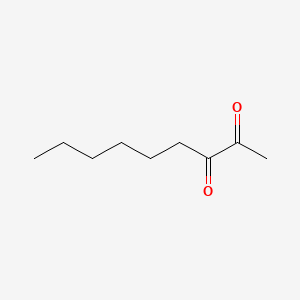

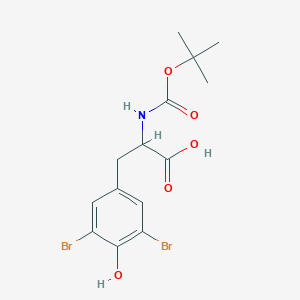

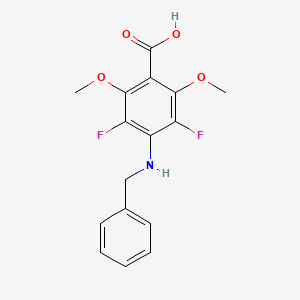
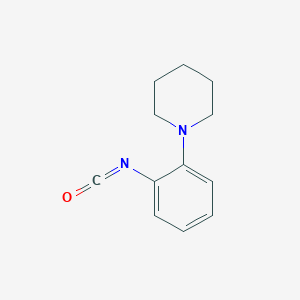

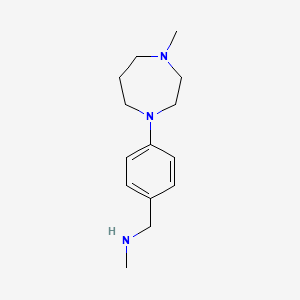




![5-Methoxybenzo[d]isoxazole](/img/structure/B1612025.png)
